molecular formula C11H12O4 B2742820 Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate CAS No. 91143-41-8

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B2742820
CAS No.: 91143-41-8
M. Wt: 208.213
InChI Key: JUAFLKLCHPSXKK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by a fused benzene and furan ring system, which is further substituted with a methyl group and a carboxylate ester. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate diene or dienophile under acidic or basic conditions. The reaction conditions often include the use of catalysts like Lewis acids (e.g., aluminum chloride) or Bronsted acids (e.g., sulfuric acid) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-4-oxo-4,5-dihydrobenzofuran-3-carboxylate
  • Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate
  • Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzopyran-3-carboxylate

Uniqueness

Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 2-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-9(11(13)14-2)10-7(12)4-3-5-8(10)15-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAFLKLCHPSXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CCCC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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